molecular formula C32H68ClP B3051934 Tetraoctylphosphanium chloride CAS No. 37165-84-7

Tetraoctylphosphanium chloride

Cat. No.: B3051934
CAS No.: 37165-84-7
M. Wt: 519.3 g/mol
InChI Key: AXTXARBFPWQUQA-UHFFFAOYSA-M
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Description

Tetraoctylphosphanium chloride is a quaternary phosphonium salt with the chemical formula (C_{32}H_{68}PCl). It is part of the broader class of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its stability and ability to act as a phase-transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctylphosphanium chloride can be synthesized through the quaternization of tri-n-octylphosphine with an alkyl halide, typically octyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

[ \text{P(C}8\text{H}{17})_3 + \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{P(C}8\text{H}{17})_4\text{Cl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Tetraoctylphosphanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxide ions.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide yields tetraoctylphosphanium hydroxide.

Scientific Research Applications

Tetraoctylphosphanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its use as an antimicrobial agent, leveraging its ability to disrupt microbial cell membranes.

    Industry: It is employed in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of tetraoctylphosphanium chloride primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with ionic species and stabilization of transition states during the reaction.

Comparison with Similar Compounds

  • Tetrabutylphosphonium chloride
  • Trihexyltetradecylphosphonium chloride
  • Tetraphenylphosphonium chloride

Comparison: Tetraoctylphosphanium chloride is unique due to its longer alkyl chains, which impart greater hydrophobicity and stability compared to shorter-chain analogs like tetrabutylphosphonium chloride. This makes it particularly effective in applications requiring high thermal stability and low volatility.

Properties

IUPAC Name

tetraoctylphosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTXARBFPWQUQA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619141
Record name Tetraoctylphosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37165-84-7
Record name Tetraoctylphosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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